molecular formula C17H18N6O4 B2741741 (E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377050-47-0

(E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2741741
CAS No.: 377050-47-0
M. Wt: 370.369
InChI Key: ZLXPJISZXQAJNZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a purine-2,6-dione derivative featuring a structurally complex framework. Its core consists of a xanthine-like purine scaffold substituted with a hydrazinyl-linked 2,4-dihydroxybenzylidene moiety at the C8 position, an allyl group at N7, and methyl groups at N1 and N2. The (E)-configuration of the benzylidene hydrazine group is critical for maintaining stereoelectronic interactions, which may influence binding to biological targets.

Properties

IUPAC Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-4-7-23-13-14(21(2)17(27)22(3)15(13)26)19-16(23)20-18-9-10-5-6-11(24)8-12(10)25/h4-6,8-9,24-25H,1,7H2,2-3H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXPJISZXQAJNZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=C(C=C3)O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=C(C=C3)O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a hydrazone derivative of purine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a purine core with specific substituents that enhance its biological activity. The synthesis typically involves the reaction of 1,3-dimethyluric acid derivatives with hydrazine and aromatic aldehydes to form the hydrazone linkage. The structural formula can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

Antioxidant Properties

Research indicates that derivatives of purine compounds exhibit significant antioxidant activity. A study evaluating similar compounds demonstrated that they effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress-related diseases .

Phosphodiesterase Inhibition

The compound has been noted for its ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. PDE inhibitors are being explored for their therapeutic potential in conditions like asthma and fibrosis. In vitro studies have shown that related purine derivatives exhibit strong inhibition against various PDE isoforms, enhancing cyclic nucleotide levels and promoting anti-inflammatory effects .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Hydrazone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific effects on cancer cell lines remain an area of active research .

Case Studies

  • Inhibition of Platelet Aggregation : A study on related hydrazone compounds demonstrated their capacity to inhibit platelet aggregation significantly, indicating potential cardiovascular benefits .
  • Neuroprotective Effects : Another investigation into similar purine derivatives suggested neuroprotective effects through the modulation of neurotransmitter levels, particularly in models of neurodegeneration .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntioxidant
Compound BPDE Inhibition
Compound CAnticancer
Compound DPlatelet Aggregation Inhibition
Compound ENeuroprotection

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further research:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. These properties can be attributed to the presence of hydroxyl groups in the benzylidene moiety, which can scavenge free radicals and reduce oxidative stress in cells.
  • Anticancer Potential : Research indicates that purine derivatives may inhibit cancer cell proliferation. The incorporation of hydrazine derivatives into the structure has been linked to enhanced cytotoxicity against various cancer cell lines. The specific compound has shown promise in preliminary studies targeting specific cancer types.
  • Anti-inflammatory Effects : Compounds derived from purine structures often exhibit anti-inflammatory properties. This is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

Several case studies highlight the applications and effects of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of (E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls. This suggests potential for development as an anticancer agent.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress models, the compound demonstrated significant antioxidant activity by reducing lipid peroxidation levels and increasing the activity of endogenous antioxidant enzymes. This supports its potential use in formulations aimed at combating oxidative damage.

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on substitutions at key positions (N1, N3, N7, C8) and their biochemical implications.

Structural and Functional Comparisons

Table 1: Substituent Profiles and Key Properties of Analogous Compounds

Compound Name / ID N1 Substituent N3 Substituent N7 Substituent C8 Substituent Melting Point (°C) Bioactivity Notes Reference
Target Compound Methyl Methyl Allyl 2,4-Dihydroxybenzylidene hydrazine N/A Hypothesized enhanced solubility and H-bonding
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione (Compound 9) Methyl Methyl Benzyl Chloro 152 High synthetic yield (98%); inert C8 substituent
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethylpurine-2,6-dione Methyl Methyl Ethyl 4-Ethoxybenzylidene hydrazine N/A Reduced polarity vs. dihydroxy analog
8-[(2E)-2-(4-Chlorobenzylidene)hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione Methyl Methyl Ethyl 4-Chlorobenzylidene hydrazine N/A 98% purity; potential electrophilic C8
3-Methyl-7-isopentyl-8-benzylidenehydrazinylpurine-2,6-dione (MFCD00653159) Methyl 3-Methylbutyl Benzylidene hydrazine N/A Bulky N7 group may limit bioavailability
3,7-Disubstituted derivatives (e.g., 8e: N3-isohexyl) Methyl Isohexyl Variable Variable N/A Optimal activity with N3-isohexyl
Key Research Findings

C8 Substitution and Electronic Effects :

  • The target compound’s 2,4-dihydroxybenzylidene group at C8 contrasts with electron-withdrawing substituents (e.g., chloro in ) or electron-donating groups (e.g., ethoxy in ). The dihydroxy motif may improve solubility via hydrogen bonding but could reduce membrane permeability due to increased polarity.
  • Chloro or ethoxy substituents at C8 (e.g., ) are associated with inert or moderate bioactivity, whereas hydrazine-linked aromatic systems (as in the target) may enable targeted interactions with enzymes or receptors.

N7 Substitution and Steric Effects :

  • The allyl group at N7 in the target compound offers a balance between steric bulk and metabolic stability. In contrast, bulkier N7 substituents (e.g., 3-methylbutyl in ) may hinder target engagement, while smaller groups (e.g., ethyl in ) could enhance flexibility but increase susceptibility to oxidation.

N3 Alkyl Chain Optimization :

  • Evidence from highlights that N3-isohexyl substitution (compound 8e) maximizes activity in certain purine-2,6-dione derivatives. The target compound’s N3-methyl group suggests a trade-off between steric simplicity and potency, though this may be offset by synergistic effects from its unique C8 and N7 substituents.

Synthetic Challenges :

  • Allylation at purine positions (e.g., N7 or C8) can lead to side reactions, such as double-bond migration, as observed in C8 allylation attempts (e.g., ). The target compound’s stable allyl group at N7 implies optimized synthetic protocols to avoid such issues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare the hydrazinyl-substituted purine dione scaffold in this compound?

  • The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, hydrazinyl-purine precursors react with 2,4-dihydroxybenzaldehyde under acidic or reflux conditions to form the (E)-configured benzylidene hydrazine moiety . Key steps include regioselective functionalization at the purine C8 position and purification via column chromatography or recrystallization. Challenges include avoiding side reactions (e.g., tautomerization or oxidation) during hydrazine coupling .

Q. How can researchers confirm the regiochemistry of the hydrazinyl group and the (E)-configuration of the benzylidene moiety?

  • 1H NMR spectroscopy is critical for confirming regiochemistry: the hydrazinyl proton typically appears as a singlet near δ 10–12 ppm, while the allyl and methyl protons on the purine ring show distinct splitting patterns . The (E)-configuration of the benzylidene group is verified via NOESY or ROESY experiments, which detect spatial proximity between the hydrazinyl proton and aromatic protons of the dihydroxybenzylidene group . X-ray crystallography provides definitive structural proof .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FTIR : Peaks at ~1650–1690 cm⁻¹ confirm carbonyl (C=O) stretching in the purine dione core. Broad bands near 3200–3400 cm⁻¹ indicate hydroxyl (-OH) and hydrazine (-NH) groups .
  • Mass spectrometry : High-resolution MS (HRMS) or ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular weight and purity .
  • 1H/13C NMR : Assignments of allyl protons (δ 5–6 ppm), methyl groups (δ 3–4 ppm), and aromatic protons (δ 6–8 ppm) are critical .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydrazine coupling step while minimizing side products?

  • Reaction condition screening : Vary solvents (e.g., ethanol vs. acetic acid), temperatures, and catalysts (e.g., p-toluenesulfonic acid) to favor hydrazone formation over competing pathways like oxidation .
  • Protecting group strategies : Temporarily protect the 2,4-dihydroxy groups on the benzaldehyde moiety to prevent unwanted side reactions (e.g., chelation or polymerization) .
  • In situ monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates before degradation .

Q. How might contradictory bioactivity data (e.g., enzyme inhibition vs. no activity) be resolved for this compound?

  • Dose-response assays : Replicate studies across multiple concentrations to identify threshold effects or biphasic responses.
  • Structural analogs : Synthesize derivatives with modifications to the hydrazinyl or allyl groups to isolate structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking to assess binding affinity variations due to conformational changes in the (E)-benzylidene group .

Q. What experimental designs are suitable for evaluating the environmental stability or degradation pathways of this compound?

  • Hydrolytic stability studies : Incubate the compound in buffers at varying pH (1–13) and analyze degradation products via LC-MS .
  • Photodegradation assays : Expose to UV/visible light and monitor decomposition kinetics using spectrophotometry or NMR .
  • Microbial metabolism : Use soil or water microcosms to assess biodegradation potential under aerobic/anaerobic conditions .

Methodological Guidance

Q. How should researchers design a robust SAR study for derivatives of this compound?

  • Core modifications : Systematically alter the purine dione scaffold (e.g., substituents at N1, N3, or C7), the allyl chain (length/ branching), and the benzylidene hydrazine moiety (electron-withdrawing/donating groups) .
  • Bioassay selection : Use enzyme-specific assays (e.g., xanthine oxidase inhibition for purine analogs) or cell-based models (e.g., cytotoxicity in cancer lines) .
  • Data analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with activity .

Q. What strategies can address low solubility in biological assays?

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., esters or glycosides) to the hydroxyl or hydrazine moieties .
  • Formulation optimization : Use co-solvents (DMSO/cyclodextrins) or nanoencapsulation to enhance aqueous dispersion .
  • Salt formation : React with HCl or sodium salts to improve ionic solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.